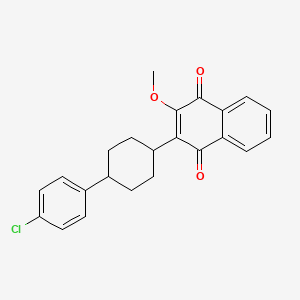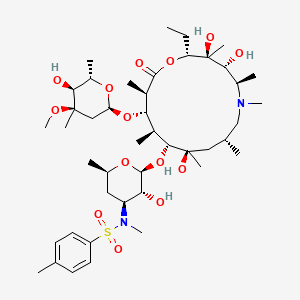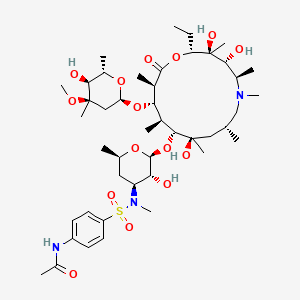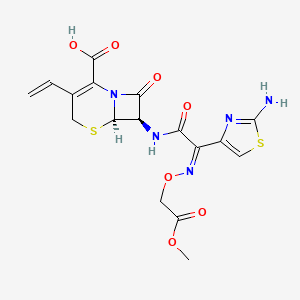
セフィキシムメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefixime Methyl Ester is an intermediate in the synthesis of Cefixime . Cefixime is an orally active, third-generation cephalosporin antibiotic . It is also an ester impurity of Cefixime .
Synthesis Analysis
Cefixime is synthesized by the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-[[ (Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercap to benzothiazole ester via amidation and hydrolysis . Another method involves the use of the aqueous solution containing sulfurous acid ion and organic solvent when being mixed into reaction dissolvent, use inorganic base as catalyst, cefixime side chain sulfur phosphorus active ester and 7- AVCA carries out being condensed .Molecular Structure Analysis
The molecular formula of Cefixime Methyl Ester is C17H17N5O7S2 . The molecular weight is 467.5 g/mol . The structure includes a beta-lactam ring, which is crucial for its antibiotic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cefixime include amidation and hydrolysis . The method comprises carrying out an amidation reaction between MICA ((Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid) sulfur-phosphorous active ester and 7-AVCA to obtain cefixime methyl ester .Physical and Chemical Properties Analysis
The molecular weight of Cefixime Methyl Ester is 467.5 g/mol . It has a topological polar surface area of 227 Ų . The exact mass is 467.05694025 g/mol .科学的研究の応用
溶解性向上
セフィキシムメチルエステルは、三元包接錯体の製剤に使用され、その溶解性を向上させます {svg_1}. セフィキシムは水溶性が低いことで知られており、これは特に重要です {svg_2}.
経口バイオアベイラビリティの改善
セフィキシムメチルエステルを用いた三元包接錯体の製剤は、その経口バイオアベイラビリティも改善します {svg_3}. これは、薬物が経口摂取された場合、より効果的に吸収され、体内で利用されることを意味します {svg_4}.
グリーンケミストリーへの応用
これらの三元包接錯体の製剤は、メカノケミストリー技術によって達成されます {svg_5}. この技術は、「グリーン」の資格が認められており、環境に優しい医薬品製剤のアプローチとなっています {svg_6}.
微生物代謝産物の調節
セフィキシムメチルエステルは、不飽和脂肪酸や胆汁酸などの微生物代謝産物のレベルを調節することが判明しています {svg_7}. これは、さまざまな健康状態の治療に潜在的な影響を与える可能性があります {svg_8}.
腸内細菌叢の回復
研究によると、プレバイオティックブレンドは、セフィキシムによって誘発された腸内細菌叢の変化を回復させることができます {svg_9}. これは、セフィキシムメチルエステルは、プレバイオティクスと併用して、健康な腸内細菌叢を維持するために使用できる可能性があることを示唆しています {svg_10}.
肥満の管理
セフィキシムメチルエステルは、肥満の結果に好ましい影響を与える可能性があることを示唆する証拠があります {svg_11}. これは、腸内細菌叢と微生物代謝産物への影響によって達成されます {svg_12}.
作用機序
Target of Action
Cefixime Methyl Ester, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) found in bacteria . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the peptidoglycan layer .
Mode of Action
The mode of action of Cefixime Methyl Ester involves the inhibition of these penicillin-binding proteins . The compound binds to these proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to impaired cell wall homeostasis and loss of cell integrity .
Biochemical Pathways
The primary biochemical pathway affected by Cefixime Methyl Ester is the peptidoglycan synthesis pathway in bacteria . By inhibiting the penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, Cefixime Methyl Ester prevents the formation of this essential component of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetics of Cefixime Methyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the body and distributed widely throughout various tissues and body fluids . It is excreted in the urine, with about 50% of the absorbed dose excreted as active drug . The serum half-life of Cefixime Methyl Ester averages 3 to 4 hours in healthy subjects .
Result of Action
The result of Cefixime Methyl Ester’s action is the lysis, or breakdown, of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to lose their integrity and eventually leads to bacterial cell death .
Action Environment
The action of Cefixime Methyl Ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of certain beta-lactamase enzymes . Cefixime Methyl Ester, like other third-generation cephalosporins, has been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins .
Safety and Hazards
生化学分析
Biochemical Properties
Cefixime Methyl Ester, like Cefixime, is likely to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . By binding to these proteins, it inhibits the synthesis of the bacterial cell wall, leading to bacterial cell lysis .
Cellular Effects
Cefixime Methyl Ester, as a derivative of Cefixime, may share similar cellular effects. Cefixime has been shown to have significant effects on bacterial cells, including causing cell lysis . It also has been found to induce changes in the gut microbiota, affecting metabolic functions .
Molecular Mechanism
The molecular mechanism of Cefixime Methyl Ester is likely similar to that of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins . This results in the lysis of the bacterial cells .
Temporal Effects in Laboratory Settings
These changes can affect metabolic functions and have been linked to obesity outcomes .
Metabolic Pathways
The specific metabolic pathways of Cefixime Methyl Ester are not well-documented. As a derivative of Cefixime, it may be involved in similar pathways. Cefixime is known to interact with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .
Transport and Distribution
Cefixime, the parent compound, is known to have a volume of distribution averaging 0.1 L/kg of body weight when administered orally .
Subcellular Localization
The subcellular localization of Cefixime Methyl Ester is not well-documented. As a derivative of Cefixime, it is likely to be found wherever Cefixime is localized. Cefixime is known to bind to penicillin-binding proteins, which are located in the bacterial cell wall .
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGEMACCCYJO-QVJRADPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?
A1: The synthesis of Cefixime Methyl Ester primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields Cefixime Methyl Ester, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []
Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?
A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of Cefixime Methyl Ester, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
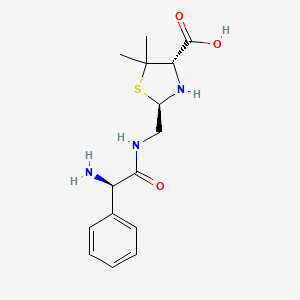
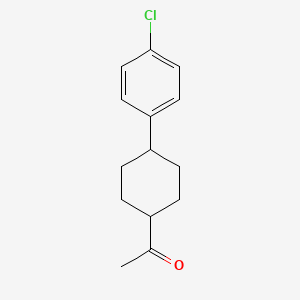

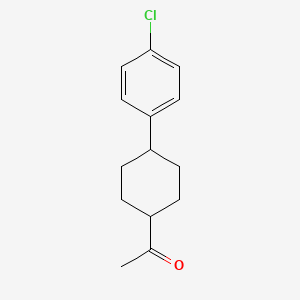

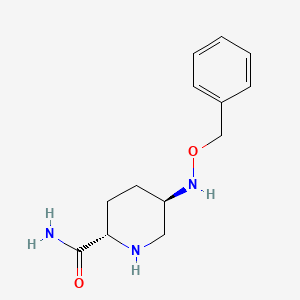
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
